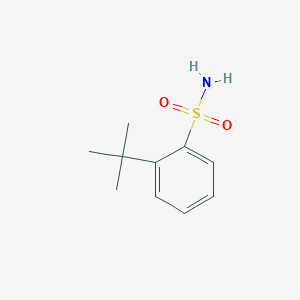

2-Tert-butylbenzene-1-sulfonamide

Description

Significance of Sulfonamide Scaffolds in Organic and Material Sciences

The sulfonamide scaffold is a highly valued structural motif in organic and medicinal chemistry. researchgate.netresearchgate.net Its prevalence is due to a combination of factors including synthetic accessibility, metabolic stability, and the ability to form multiple interactions with biological targets. ekb.eg These characteristics have led to the incorporation of the sulfonamide group into a wide array of therapeutic agents. nih.gov Sulfonamide-based drugs are employed for their antibacterial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netekb.eg

Beyond pharmaceuticals, sulfonamides are integral to the development of advanced materials. They have been incorporated into:

Dental Composites: Vinyl sulfonamides have been used to create thermosetting composites for dental applications, demonstrating higher functional group conversion and, in the case of tertiary sulfonamides, impressive hydrolytic stability. nih.gov

Polymer Electrolytes: Sulfonamide-based covalent organic frameworks (COFs) have been shown to enhance the ionic conductivity of solid polymer electrolytes, which are crucial for developing safer and more efficient lithium-metal batteries. acs.org The sulfonamide groups can help dissociate ion pairs and facilitate the movement of ions within the polymer matrix. acs.org

Antimicrobial Materials: The inherent biological activity of the sulfonamide moiety is being explored to create materials with enhanced antimicrobial properties, which could be vital in limiting caries formation in dental materials or in developing antimicrobial coatings. nih.govacs.org

The structural diversity and straightforward synthesis of sulfonamides make them ideal candidates for creating large chemical libraries for drug discovery and material science research. benthamdirect.com

Unique Stereoelectronic Properties Conferred by Ortho-Tert-butyl Substitution

The substitution of a tert-butyl group at the ortho position of the benzenesulfonamide (B165840) ring introduces distinct stereoelectronic properties that significantly influence the molecule's conformation and reactivity.

Steric Hindrance: The most prominent feature of the tert-butyl group is its significant steric bulk. Positioned ortho to the sulfonamide group, it creates a crowded environment that can hinder the approach of reactants. This steric shielding can influence the selectivity of chemical reactions, potentially directing incoming groups to less hindered positions on the aromatic ring or affecting the rotational freedom around the carbon-sulfur bond. In electrophilic aromatic substitution, for instance, the bulky tert-butyl group sterically blocks the ortho position to some extent, leading to a predominance of the para substituted product. stackexchange.com

Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect. stackexchange.com It donates electron density through the sigma bond network to the sp²-hybridized carbon of the benzene (B151609) ring. stackexchange.com This electron donation activates the aromatic ring towards electrophilic substitution, making it slightly more reactive than benzene itself. stackexchange.com This effect, combined with steric factors, results in the tert-butyl group acting as an ortho-para director in electrophilic aromatic substitutions. stackexchange.com

These combined steric and electronic effects make the ortho-tert-butyl group a tool for fine-tuning the reactivity and three-dimensional structure of the benzenesulfonamide scaffold.

Scope and Research Trajectories for 2-Tert-butylbenzene-1-sulfonamide

While the broader class of sulfonamides is extensively studied, specific research focusing solely on this compound is not widely published. However, based on its structural features, several potential research trajectories can be envisioned.

The primary role of this compound is likely as a specialized building block or intermediate in organic synthesis. The prominent ortho-tert-butyl group could be exploited to:

Direct Further Functionalization: Its steric and electronic directing effects can be used to control the regioselectivity of subsequent reactions on the aromatic ring.

Probe Steric Interactions: It can serve as a molecular probe to study the impact of steric hindrance in catalysis, enzyme inhibition, or material science applications where precise spatial arrangements are critical.

Synthesize Conformationally Restricted Molecules: The bulky group can lock the molecule into specific conformations, which is a valuable strategy in drug design to enhance binding affinity and selectivity for a biological target.

Future research could focus on synthesizing derivatives of this compound to explore its potential in creating novel catalysts, ligands for metal complexes, or as a scaffold for new classes of biologically active molecules where steric bulk at a specific position is a design requirement. The synthesis of N-substituted derivatives, for example, is a common strategy to develop new therapeutic agents. google.comgoogle.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-tert-butylbenzenesulfonamide | nih.govsigmaaldrich.com |

| CAS Number | 193013-72-8 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₅NO₂S | nih.gov |

| Molecular Weight | 213.30 g/mol | nih.gov |

| Physical Form | Powder | sigmaaldrich.com |

| InChI Key | CEKMRJVRIRSIFF-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)8-6-4-5-7-9(8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKMRJVRIRSIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Studies on 2 Tert Butylbenzene 1 Sulfonamide

Electronic Structure and Reactivity Profiling

The arrangement of electrons within a molecule dictates its stability, reactivity, and interactions. For 2-tert-butylbenzene-1-sulfonamide, understanding its electronic properties is fundamental to predicting its chemical behavior.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding electronic transitions and reactivity. ossila.com The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for evaluating molecular chemical stability; a large gap implies high stability and lower reactivity. conicet.gov.ar

In sulfonamide derivatives, theoretical studies using Density Functional Theory (DFT) have shown that electron density in the HOMO is often located on the benzenesulfonamide (B165840) portion and any associated amino groups. researchgate.net Conversely, the LUMO's electron density is typically localized on the aromatic ring system. researchgate.net This distribution suggests that an intramolecular charge transfer can occur from the sulfonamide group to the benzene (B151609) ring. nih.gov For this compound, the electron-donating tert-butyl group would further influence this electron density distribution. The analysis of these orbitals allows for the calculation of various molecular properties that describe the molecule's reactivity.

Table 1: Global Reactivity Descriptors from HOMO-LUMO Analysis

| Property | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. conicet.gov.ar |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. conicet.gov.ar |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. conicet.gov.ar |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution or charge transfer. conicet.gov.ar |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. conicet.gov.ar |

This table is generated based on established theoretical chemistry principles.

The electronic data from HOMO-LUMO analysis directly informs predictions of chemical reactivity. A smaller HOMO-LUMO energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. The distribution of electron density and the molecular electrostatic potential map highlight the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for chemical attack.

Conformational Analysis and Strain Energy Determination

The three-dimensional shape of this compound is heavily influenced by the steric demands of its substituents, particularly the large tert-butyl group.

Table 2: Effects of Bulky Substituents on Molecular Conformation

| Effect | Description | Relevant Compound Class |

|---|---|---|

| Rotational Restriction | The substituent's size hinders free rotation around single bonds (e.g., Ar-S), leading to preferred torsional angles. | Substituted benzenesulfonamides researchgate.net |

| Directing Influence | The group's steric demands force other parts of the molecule into specific spatial arrangements. | Disulfonamides scispace.com |

| Steric Shielding | The group physically blocks access to nearby atoms (e.g., the ortho position), hindering intermolecular approach. | t-butylbenzene dimers chemrxiv.org |

| Strain Energy | Non-ideal bond angles and steric repulsions increase the molecule's potential energy, favoring less strained conformations. | General principle researchgate.net |

This table synthesizes findings on steric effects from related chemical systems.

Computational studies have been performed on tert-butylbenzenium ions, which are intermediates in reactions like the alkylation of benzene. These studies, using methods such as DFT-B3LYP, have determined the structures and energies of various isomers and the transition states connecting them. acs.orgnih.gov A key finding is the confirmation of a stable π-electron complex formed between a tert-butyl cation and a benzene molecule. acs.orgresearchgate.net While multiple π-complexes can exist on the potential energy surface, the energy barriers to convert them into the most stable structure are very low, allowing for easy transformation at all temperatures. acs.orgnih.gov

The stability of these complexes is significant. The binding energy for an optimized benzene-t-butyl cation equilibrium π-complex has been calculated to be -13.6 kcal/mol. nih.gov This interaction is enhanced in more electron-rich aromatic systems. nih.gov Such π-complexes are considered key intermediates in electrophilic aromatic substitution reactions. researchgate.net

Molecular Dynamics and Docking Simulations for Sulfonamide Derivatives

While specific molecular dynamics (MD) and docking studies on this compound are not widely published, extensive research on other sulfonamide derivatives provides a clear framework for how such studies would be conducted and what they would reveal. rsc.orgnih.gov These computational techniques are instrumental in drug discovery for evaluating how molecules interact with biological targets like enzymes. tandfonline.comscirp.org

Molecular docking is used to predict the preferred binding orientation of a molecule to a target protein, with scoring functions used to estimate the binding affinity. nih.gov For sulfonamide derivatives, docking studies have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, within the active sites of enzymes like human carbonic anhydrase IX and SARS-CoV-2 main protease. rsc.orgnih.gov

Molecular dynamics simulations build upon docking results by simulating the movement of the molecule-protein complex over time, typically for nanoseconds. rsc.org This provides insights into the stability of the binding pose and the flexibility of the complex. nih.gov Analyses of MD trajectories, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis, confirm the stability of the ligand's binding in the active site. rsc.org These simulations have affirmed the stable binding of various sulfonamide derivatives to their respective targets. rsc.orgtandfonline.com

Table 3: Overview of Simulation Techniques for Sulfonamide Derivatives

| Technique | Purpose | Key Outputs |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand in a protein's active site. nih.gov | Binding energy scores, interaction maps (hydrogen bonds, hydrophobic contacts). rsc.org |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-protein complex over time to assess stability. tandfonline.com | RMSD/RMSF plots, hydrogen bond persistence, conformational changes. rsc.org |

| MM-PBSA/MM-GBSA | Calculates binding free energy from MD snapshots to refine binding affinity estimates. rsc.orgtandfonline.com | Binding free energy values (ΔGbind). tandfonline.com |

This table is based on computational studies performed on various sulfonamide derivatives.

Application of Quantum Chemical Methodologies (e.g., DFT-B3LYP, Gaussian-3, CBS-QB3)

Quantum chemical methodologies are powerful tools for investigating the electronic structure, geometry, and energetic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) with the B3LYP functional, as well as high-accuracy composite methods like Gaussian-3 (G3) and Complete Basis Set (CBS-QB3), are frequently employed to predict molecular characteristics. nih.govacs.org

DFT calculations, particularly using the B3LYP functional, are widely used to determine the optimized geometry of sulfonamides, including bond lengths, bond angles, and dihedral angles. sciensage.inforesearchgate.net These calculations can also yield valuable information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of a compound. nih.gov

For instance, in a study on a series of benzenesulfonamide derivatives, DFT calculations were used to determine various quantum chemical descriptors, including heat of formation, total energy, and HOMO-LUMO energies, to establish a Quantitative Structure-Activity Relationship (QSAR). sciensage.info Although specific data for this compound is not provided, the following table presents representative calculated geometric parameters for a generic benzenesulfonamide, illustrating the type of data obtained from such studies.

Representative Calculated Geometric Parameters for a Benzenesulfonamide Derivative using DFT/B3LYP

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | S-N | 1.63 |

| S=O | 1.43 | |

| C-S | 1.77 | |

| Bond Angle (°) | O-S-O | 120.5 |

| N-S-C | 107.8 | |

| O-S-N | 107.1 |

Note: The data in this table is illustrative for a generic benzenesulfonamide and not specific to this compound.

More computationally intensive methods like Gaussian-3 and CBS-QB3 are employed to obtain highly accurate thermochemical data, such as enthalpies of formation. These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a high-level of accuracy.

Theoretical Investigations of Solvent Effects on Reaction Energetics

The solvent in which a reaction is carried out can significantly influence its rate and outcome by stabilizing or destabilizing reactants, transition states, and products to different extents. Theoretical investigations of solvent effects on reaction energetics are, therefore, crucial for understanding and predicting chemical reactivity in solution.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are commonly used in conjunction with quantum chemical calculations to approximate the effect of a solvent. These models treat the solvent as a continuous dielectric medium, which simplifies the calculation while still capturing the bulk electrostatic effects of the solvent.

For reactions involving sulfonamides, theoretical studies can elucidate the reaction mechanism and the role of the solvent. For example, in the synthesis of sulfonamides, computational models can be used to study the energetics of the reaction between a sulfonyl chloride and an amine in different solvents. ekb.eg The solvent can influence the activation energy of the reaction, thereby affecting the reaction rate.

A study on the photophysical properties of sulfonamide derivatives in different solvents highlighted the role of solvent polarity and hydrogen bonding interactions in altering the electronic structure and properties of the molecules in their ground and excited states. researchgate.net While not directly focused on reaction energetics, this demonstrates the significant impact of the solvent environment on the behavior of sulfonamides.

The following table provides a hypothetical illustration of how the activation energy for a reaction involving a benzenesulfonamide might vary in different solvents, as would be determined by theoretical calculations.

Illustrative Theoretical Solvent Effects on the Activation Energy of a Representative Sulfonamide Reaction

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Heptane | 1.9 | 25.8 |

| Toluene (B28343) | 2.4 | 24.5 |

| Tetrahydrofuran (THF) | 7.5 | 22.1 |

| Acetonitrile | 36.6 | 20.3 |

| Water | 78.4 | 18.9 |

Note: The data in this table is hypothetical and serves to illustrate the expected trend of solvent effects on reaction energetics for a representative sulfonamide reaction.

These theoretical investigations are invaluable for optimizing reaction conditions and for designing new synthetic routes with improved efficiency and selectivity. acs.org

Catalytic Applications and Ligand Design with Sulfonamides

Sulfonamides as Ligands in Transition-Metal Catalysis

Sulfonamide-containing ligands have been successfully integrated into transition-metal complexes, particularly with iridium, to create highly effective catalysts for hydrogenation reactions. These "three-legged piano stool" complexes are of significant interest in synthetic chemistry for their role in producing valuable chiral amines.

The development of CpIr (pentamethylcyclopentadienyl iridium) complexes featuring bidentate sulfonamide ligands has led to a robust class of catalysts for transfer hydrogenation. nih.govacs.org These catalysts are designed to facilitate the reduction of substrates like ketones and imines, which are key steps in the synthesis of pharmaceuticals and other high-value chemicals. nih.gov The general structure involves a CpIr metallic center coordinated to a sulfonamide ligand, which helps to create a stable yet reactive catalytic species. The performance of these catalysts can be optimized by modifying the electronic properties of the ligands surrounding the iridium center. nih.gov

The catalytic cycle for these hydrogenation reactions typically involves two critical steps: the formation of a metal-hydride species through β-hydride elimination, followed by the donation of the hydride to the substrate. nih.govacs.org The efficiency of these Cp*Ir-sulfonamide catalysts is often evaluated in the asymmetric transfer hydrogenation of prochiral imines, a method for accessing chiral amines. nih.gov

The catalytic activity of Cp*Ir-sulfonamide complexes can be systematically tuned by altering the electronic properties of the sulfonamide ligand. nih.govacs.org This is achieved by introducing either electron-donating or electron-withdrawing groups to the ligand structure. These modifications influence the electron density at the iridium center, which in turn affects the key steps of the catalytic cycle. nih.gov

Studies have shown a clear correlation between the electron-donating ability of substituents on the ligand and the catalytic activity. nih.govacs.org For instance, research on (pyridinylmethyl)sulfonamide ligands revealed that adding electron-withdrawing groups to the sulfonyl group enhanced both the activity and selectivity of the catalysts for the transfer hydrogenation of ketones. nih.govacs.org Conversely, strongly electron-donating groups can alter the rate-determining step of the reaction. nih.govacs.org This demonstrates a delicate balance between the rates of hydride complex formation and hydride donation, which can be controlled through ligand design. nih.gov

Table 1: Effect of Ligand Electronic Properties on Catalytic Activity This table illustrates the general trends observed when modifying sulfonamide ligands in CpIr catalysts.*

| Ligand Modification | Effect on Iridium Center | Impact on Catalytic Cycle | Observed Outcome |

| Electron-Withdrawing Groups | Decreased electron density | Favors hydride donation step | Improved activity and selectivity nih.govacs.org |

| Electron-Donating Groups | Increased electron density | Can change the rate-determining step | Altered reaction kinetics nih.govacs.org |

Mechanistic Studies of Catalytic Cycles (e.g., Hydride Donation)

For catalysts with electron-withdrawing substituents on the sulfonamide ligand, the rate-determining step is typically the donation of the hydride. nih.govacs.org In contrast, when strongly electron-donating groups are present, the formation of the iridium-hydride intermediate becomes the rate-limiting step. nih.govacs.org Variable-temperature NMR spectroscopy has been a valuable tool for studying these kinetics, revealing a strong correlation between the electron-donating character of the ligand and the rate of stereoinversion at the chiral iridium center, which provides insight into the hydride donation step. nih.gov DFT calculations and kinetic studies have further supported these mechanistic models, highlighting the importance of the ligand's electronic structure in controlling the catalytic pathway. researchgate.net

Photosensitized Nickel-Catalyzed C-N Bond Formation Using Sulfonamides

Beyond hydrogenation, sulfonamides are crucial nucleophiles in modern cross-coupling reactions. A significant advancement is the use of photosensitized nickel catalysis to form carbon-nitrogen (C-N) bonds, providing access to a wide array of N-aryl and N-heteroaryl sulfonamides, which are prevalent motifs in drug discovery. researchgate.netnih.govprinceton.eduresearchgate.net

The photosensitized nickel-catalyzed sulfonamidation of aryl halides is proposed to operate through an energy-transfer (EnT) mechanism rather than a single-electron transfer (SET) process. researchgate.netprinceton.edu In this catalytic cycle, a photosensitizer, typically an iridium complex, absorbs light and transfers its energy to a Ni(II) intermediate. princeton.edunih.gov

The proposed mechanism involves the following key steps:

Oxidative Addition: A Ni(0) species reacts with an aryl halide to form an aryl-Ni(II) complex. researchgate.net

Ligand Exchange: The sulfonamide nucleophile coordinates to the aryl-Ni(II) complex.

Photosensitization: The iridium photocatalyst absorbs light and becomes excited. It then transfers its energy to the Ni(II) complex, promoting it to a triplet excited state. researchgate.netprinceton.edu

Reductive Elimination: From this triplet excited state, the Ni(II) complex undergoes C-N bond-forming reductive elimination, releasing the desired N-aryl sulfonamide product and regenerating a Ni(0) species to continue the cycle. researchgate.netnih.govprinceton.edu

Mechanistic studies, including the observation that product formation correlates with the triplet energy of the photosensitizer, support this energy-transfer pathway. princeton.edunih.gov

This photosensitized nickel-catalyzed method demonstrates a broad scope, effectively coupling a variety of sulfonamides with a wide range of aryl and heteroaryl halides. princeton.eduresearchgate.netsemanticscholar.org The reaction is tolerant of numerous functional groups on both the sulfonamide and the halide coupling partner.

The methodology has been successfully applied to:

Aryl Bromides and Iodides: A diverse array of electronically varied aryl bromides and iodides serve as effective coupling partners. researchgate.netresearchgate.net

Heteroaryl Halides: The protocol extends to various heteroaryl systems, which are common in pharmaceuticals. princeton.eduresearchgate.net

Complex Molecules: The mild reaction conditions make this method suitable for late-stage functionalization in the synthesis of complex, pharmacologically relevant molecules. researchgate.netprinceton.edu For example, it was used in a synthesis of the B-Raf kinase inhibitor dabrafenib. princeton.edu

The reaction also tolerates a range of sulfonamides, including aryl, heteroaryl, and alkyl sulfonamides, with high yields. princeton.edu Notably, the process shows excellent selectivity for the sulfonamide N-H site even when other potentially reactive N-H bonds are present in the substrate. princeton.edu

Table 2: Examples of Coupling Partners in Photosensitized Nickel-Catalyzed Sulfonamidation This table provides a representative, non-exhaustive list of substrate classes compatible with the C-N coupling reaction.

| Coupling Partner Class | Specific Examples | Functional Group Tolerance |

| Aryl Halides | Bromobenzene, Iodobenzene derivatives | Esters, amides, ketones, nitriles, sulfones researchgate.net |

| Heteroaryl Halides | Bromo-pyridines, -pyrimidines, -indoles | Tolerates various heterocyclic cores princeton.eduresearchgate.net |

| Sulfonamides | Benzenesulfonamide (B165840), 2,6-Difluorobenzenesulfonamide | Primary aryl, heteroaryl, and alkyl sulfonamides princeton.edu |

Uncatalyzed Amination Protocols Utilizing Sulfonamides

Truly uncatalyzed amination reactions where a sulfonamide acts directly as the nitrogen source are infrequent in synthetic chemistry due to the relatively low nucleophilicity of the sulfonamide nitrogen. The acidity of the N-H protons (pKa ≈ 10 in arylsulfonamides) means that under neutral conditions, the sulfonamide exists predominantly in its protonated, non-nucleophilic form. However, in the presence of a base, the corresponding sulfonamidate anion can be formed, which can act as a competent nucleophile in specific uncatalyzed contexts, most notably in Nucleophilic Aromatic Substitution (SNAr) reactions mit.edulibretexts.org.

For an uncatalyzed SNAr reaction to proceed, the aromatic ring must be highly electron-deficient. This is typically achieved by the presence of one or more strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or acyl groups, positioned ortho and/or para to a suitable leaving group (e.g., a halide) wikipedia.org. The reaction proceeds via a two-step addition-elimination mechanism, wherein the sulfonamidate anion attacks the electron-deficient (ipso) carbon to form a resonance-stabilized Meisenheimer complex. The stability of this intermediate is crucial and is significantly enhanced by the EWGs, which delocalize the negative charge. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the N-arylated sulfonamide product wikipedia.orgnih.gov.

A representative scheme for this process is shown below:

Scheme 1: Uncatalyzed Nucleophilic Aromatic Substitution with a SulfonamideSupramolecular Chemistry and Self Assembly Involving Sulfonamide Analogues

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the foundation of host-guest chemistry, where a host molecule selectively binds a specific guest molecule. The tert-butyl and sulfonamide functionalities are instrumental in designing hosts and guests with tailored binding capabilities.

Calixarenes are macrocyclic compounds that act as host molecules, featuring a hydrophobic cavity that can encapsulate smaller guest molecules. wikipedia.org The size and shape of this cavity, along with functional groups on the upper and lower rims, determine their guest selectivity. rsc.org

The incorporation of p-tert-butyl groups on the upper rim of calixarenes is a common strategy to create a deep, well-defined hydrophobic pocket. rsc.orgnih.gov These tert-butyl groups enhance the calixarene's ability to bind hydrophobic guests through van der Waals and hydrophobic interactions. While specific studies focusing on 2-tert-butylbenzene-1-sulfonamide as a guest are not prevalent, the binding of structurally similar molecules like tert-butylbenzene (B1681246) is well-documented. pageplace.de

Furthermore, calixarenes can be functionalized with sulfonamide groups. nih.govunipr.it These groups can participate in hydrogen bonding and metal coordination, adding another layer of interaction specificity. For instance, calixarenes bearing benzenesulfonamide (B165840) units have been designed as potent and selective enzyme inhibitors, demonstrating precise molecular recognition within a biological context. unipr.it The synthesis of sulfonamide-modified calixarenes can be achieved via ipso-chlorosulfonation of p-tert-butylcalixarenes, directly linking the two key functional groups. researchgate.net The combination of a hydrophobic pocket for guest inclusion and specific interaction sites like sulfonamides allows for the development of highly selective synthetic receptors. beilstein-journals.org

| Host | Guest | Binding Constant (K) / Free Energy (ΔG) | Solvent | Reference |

| p-tert-butylcalix nih.govarene | Toluene (B28343) | - | Solid State | rsc.org |

| p-tert-butylcalix scite.aiarene | Toluene | - | Crystalline Solvate | nih.gov |

| Calix nih.govcrown-6 with tBu rim | Ba²⁺ | ΔE = -100.90 kcal/mol | DFT Calculation | hzdr.de |

| Calix nih.govcrown-6 with tBu rim | Ra²⁺ | ΔE = -102.78 kcal/mol | DFT Calculation | hzdr.de |

Binding energies (ΔE) from DFT calculations provide insight into the stability of the host-guest complexes.

Confirming the formation of a host-guest inclusion complex and determining its structure, stoichiometry, and stability requires a combination of analytical techniques. mdpi.comnih.gov Each method provides unique insights into the interactions between the host and guest in both solution and the solid state. onlinepharmacytech.info

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is one of the most powerful tools for studying inclusion complexes in solution. Changes in the chemical shifts of protons on both the host and guest molecules upon complexation provide direct evidence of their interaction. 2D NMR techniques, such as ROESY, can reveal the specific geometry of the inclusion complex by identifying through-space correlations between host and guest protons. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify changes in the vibrational frequencies of functional groups involved in the host-guest interaction. For example, shifts in the stretching frequencies of the S=O and N-H bonds of a sulfonamide guest upon inclusion within a host cavity can confirm complex formation. nih.gov

Differential Scanning Calorimetry (DSC) : DSC measures changes in heat flow as a sample is heated. The formation of an inclusion complex alters the thermal properties of the individual components, often leading to the disappearance or shifting of the melting point of the guest molecule. researchgate.netnih.gov

X-ray Diffraction (XRD) : In the solid state, XRD provides definitive proof of complex formation by showing a unique diffraction pattern for the complex that is different from a simple physical mixture of the components. Single-crystal X-ray analysis can reveal the precise atomic-level structure of the host-guest complex. onlinepharmacytech.info

| Analytical Technique | Information Provided | State | Reference(s) |

| NMR Spectroscopy | Stoichiometry, binding constants, complex geometry | Solution | mdpi.comresearchgate.net |

| FTIR Spectroscopy | Changes in functional group vibrations | Solid / Solution | onlinepharmacytech.infonih.gov |

| Differential Scanning Calorimetry (DSC) | Thermal stability, changes in melting/decomposition points | Solid | researchgate.netnih.gov |

| X-ray Diffraction (XRD) | Proof of new crystalline phase, detailed 3D structure | Solid | onlinepharmacytech.info |

| UV-Vis Spectroscopy | Determination of binding and stoichiometry | Solution | mdpi.com |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, ΔS, K) | Solution | mdpi.com |

Coordination-Driven Self-Assembly in Aqueous Media

Coordination-driven self-assembly is a powerful strategy for constructing discrete, three-dimensional structures like metal-organic cages (MOCs) from metal ions and organic ligands. acs.org These cages have defined cavities that can encapsulate guest molecules, making them useful in areas from catalysis to drug delivery.

For applications in biological or environmental systems, MOCs must be soluble in water. Several design principles are employed to achieve this: acs.orgnih.gov

Functionalization with Polar Groups : A more direct strategy involves covalently attaching hydrophilic functional groups to the organic ligands. These groups are positioned on the exterior of the final cage structure, interacting with the aqueous solvent. Sulfonate (SO₃⁻) groups, which are closely related to sulfonamides, are highly effective for this purpose, leading to the formation of anionic, water-soluble cages. nih.govmdpi.comresearchgate.net Other effective groups include hydroxyls (-OH) and ammonium (B1175870) cations. acs.orgmdpi.com

Anion Exchange : The solubility of a cage can sometimes be tuned post-synthesis. Hydrophobic cages can be rendered water-soluble by exchanging their original counter-anions (e.g., triflate) with more hydrophilic ones, such as sulfate (B86663) (SO₄²⁻). nih.govstrath.ac.uk

| Strategy for Water Solubility | Description | Example | Reference(s) |

| Inherent Cationic Framework | The cage possesses a high positive charge from its metal vertices (e.g., Pd²⁺), which promotes solubility. | [(en)Pd(NO₃)₂] based cages | acs.orgmdpi.com |

| External Functionalization | Ligands are decorated with polar groups (e.g., sulfonates, hydroxyls) that face the solvent. | Feᴵᴵ₄L₆ tetrahedra with exterior sulfonate groups. | nih.govmdpi.com |

| Anion Exchange | Hydrophobic counter-anions are replaced with hydrophilic ones to solubilize the entire cage-guest assembly. | Iron(II)-templated capsules exchanged with sulfate anions. | nih.govstrath.ac.uk |

The hydrophobic effect is a primary driving force in supramolecular chemistry in water. acs.orgrsc.org It describes the tendency of nonpolar molecules or molecular surfaces to aggregate in an aqueous solution to minimize their disruptive contact with water molecules. This principle is crucial for both the formation of water-soluble cages and their ability to bind guests.

In coordination-driven self-assembly, ligands often possess significant hydrophobic surfaces. The organization of these ligands around metal centers to form a cage can be thermodynamically favorable as it sequesters these hydrophobic parts away from the water, particularly within the cage's interior. nih.govrsc.org

Once formed, the resulting water-soluble cage has a hydrophobic internal cavity, making it an ideal host for nonpolar guest molecules in an aqueous environment. The encapsulation of a hydrophobic guest inside the cage is driven by the release of ordered water molecules from both the guest's surface and the host's cavity, leading to a significant increase in entropy. mdpi.com This hydrophobic-effect-driven binding is often much stronger in water than in organic solvents, and in some cases, guest binding is only observed in aqueous media. nih.govstrath.ac.uk

Advanced Characterization and Analytical Techniques for 2 Tert Butylbenzene 1 Sulfonamide

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to the structural determination of 2-tert-butylbenzene-1-sulfonamide, with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, Variable-Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.

¹H NMR and ¹³C NMR: The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the tert-butyl group, the aromatic protons, and the sulfonamide N-H proton. The tert-butyl protons typically appear as a sharp singlet due to their equivalence and lack of adjacent protons for coupling. The aromatic protons will present as a more complex pattern of multiplets in the aromatic region of the spectrum, a result of their distinct chemical environments and spin-spin coupling. The proton of the sulfonamide group (-SO₂NH-) is expected to appear as a singlet. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Signals for the quaternary and methyl carbons of the tert-butyl group, the four distinct aromatic carbons, and the carbon atom bonded to the sulfonyl group are anticipated. General chemical shift ranges for sulfonamide derivatives show aromatic carbons appearing between 111.83 and 160.11 ppm. rsc.org

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| tert-Butyl Protons | ~1.3 - 1.4 | Singlet | 9H | -C(CH₃)₃ |

| Aromatic Protons | ~7.5 - 8.0 | Multiplet | 4H | Ar-H |

| Sulfonamide Proton | ~8.5 - 10.0 | Singlet | 2H | -SO₂NH₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| tert-Butyl Methyls | ~31 | -C(C H₃)₃ | ||

| tert-Butyl Quaternary | ~35 | -C (CH₃)₃ | ||

| Aromatic Carbons | ~125 - 145 | Ar-C |

Note: Predicted values are based on general principles and data for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Variable-Temperature NMR (VT-NMR): While specific studies using VT-NMR on this compound are not widely documented, this technique would be valuable for investigating dynamic molecular processes. For instance, VT-NMR could be employed to study the rotational barrier around the C-S bond between the benzene (B151609) ring and the sulfonamide group, or potential conformational isomers related to the orientation of the tert-butyl and sulfonamide substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the sulfonamide and aromatic moieties.

Key expected vibrational frequencies include:

N-H Stretching: The primary sulfonamide (-SO₂NH₂) group will show two distinct stretching bands, typically in the range of 3350-3250 cm⁻¹. mdpi.com

S=O Stretching: The sulfonyl group (-SO₂-) exhibits strong, characteristic asymmetric and symmetric stretching bands. These are typically found around 1320-1310 cm⁻¹ (asymmetric) and 1155-1143 cm⁻¹ (symmetric). rsc.org

Aromatic C-H and C=C Stretching: The benzene ring will produce C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. rsc.org

S-N Stretching: A band corresponding to the S-N bond stretch is expected in the 914-895 cm⁻¹ region. rsc.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (-NH₂) | N-H Stretch | 3350 - 3250 |

| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1320 - 1310 |

| Sulfonyl (-SO₂-) | Symmetric S=O Stretch | 1155 - 1143 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Sulfonamide (S-N) | S-N Stretch | 914 - 895 |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, MS is crucial for confirming its molecular formula (C₁₀H₁₅NO₂S).

The compound has a calculated exact mass of approximately 213.08 Da. nih.gov In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 214.09. The presence of a prominent molecular ion is characteristic of aromatic compounds. whitman.edu

Analysis of the fragmentation pattern in the mass spectrum can further corroborate the structure. Common fragmentation pathways would likely include:

Loss of a tert-butyl radical (•C(CH₃)₃), resulting in a fragment ion at [M-57]⁺.

Cleavage of the sulfonamide group, leading to fragments corresponding to the tert-butylbenzene (B1681246) moiety or the SO₂NH₂ group.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for monitoring the progress of its synthesis. researchgate.net Due to the compound's aromatic ring, UV detection is a highly effective and sensitive method for its quantification.

Published synthetic procedures for related sulfonamides utilize reversed-phase HPLC for analysis. google.com A typical method involves a C18 column with a mobile phase consisting of a methanol-water mixture. google.com The disappearance of starting materials and the appearance of the product peak at a specific retention time indicate the reaction's progression and completion. google.com Post-synthesis, HPLC is used to determine the final purity of the isolated product, with purities often exceeding 98%. google.com

Table 3: Example HPLC Conditions for Sulfonamide Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase |

| Mobile Phase | Methanol (B129727) / Water (e.g., 70:30 v/v) |

| Detection | UV at 254 nm |

| Application | Reaction Monitoring, Purity Assessment |

Source: google.com

Gas Chromatography (GC) for Related Volatile Species

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is highly suitable for identifying and quantifying volatile impurities that may be present from its synthesis. researchgate.net

Potential applications of GC in the analysis of this compound samples include:

Residual Solvent Analysis: Detecting and quantifying residual solvents used in the synthesis or purification process, such as toluene (B28343) or xylene.

Volatile Byproduct Detection: Identifying volatile byproducts, such as tert-butylbenzene, which could form under certain reaction conditions. nist.gov

Starting Material Analysis: Quantifying any unreacted volatile starting materials.

Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of these volatile species, ensuring the comprehensive characterization of the product's purity profile. researchgate.net

Chromatographic Applications of Calixarenes as Stationary Phases

Calixarenes, a class of macrocyclic compounds, have garnered significant attention in separation science for their use as stationary phases in high-performance liquid chromatography (HPLC) and gas chromatography (GC). oup.comresearchgate.net Their unique three-dimensional cavity structure allows for the formation of host-guest inclusion complexes, providing selective interactions with a variety of analyte molecules. pg.edu.plresearchgate.net Calixarene-bonded stationary phases are often preferred over using calixarenes as mobile phase additives because the latter can cause high UV absorption, which decreases detection sensitivity. oup.com

The application of calixarene-bonded silica (B1680970) gel stationary phases has proven particularly effective for the separation of sulfonamides. oup.comnih.gov Research into the chromatographic behavior of sulfonamides on p-tert-butyl-calix researchgate.netarene-bonded silica gel has shown that this type of stationary phase behaves as a reversed-phase packing material. nih.gov The retention and separation of sulfonamides are influenced by a combination of interactions, including hydrophobic, hydrogen bonding, π-π, and inclusion interactions. nih.govnih.gov

Studies comparing p-tert-butyl-calix researchgate.netarene-bonded phases to traditional C18 columns have demonstrated that the calixarene (B151959) phase offers superior separation selectivity for sulfonamides. nih.gov The separation mechanism is affected by mobile phase characteristics such as methanol content, pH, and ionic strength. nih.gov The versatility of calixarenes allows for the synthesis of various derivatives, such as end-capped para-benzoyl calix[n]arenes and fluorinated calix pg.edu.plarenes, which can be tailored to enhance selectivity for specific classes of compounds, including sulfonamides. oup.compg.edu.pl This tailored selectivity makes calixarene-based chromatography a powerful tool for analyzing structurally similar compounds like this compound from complex matrices.

| Stationary Phase Type | Chromatographic Technique | Analytes Separated | Key Separation Mechanisms | Reference |

|---|---|---|---|---|

| p-tert-butyl-calix researchgate.netarene-bonded silica gel | HPLC | Sulfonamides, Quinolones | Reversed-phase, Inclusion complexation | nih.gov |

| End-capped para-benzoyl calix[n]arene (n=4, 6, 8) | HPLC | PAHs, Aromatic positional isomers, Sulfonamides | Reversed-phase, π-π interactions | oup.com |

| para-tert-butylcalix pg.edu.plarene-1,2-crown-4 bonded silica | HPLC | PAHs, Phenols, Aromatic amines | Hydrophobic, Hydrogen bonding, π-π, Inclusion interactions | nih.gov |

| p-tert-butyl(tetradecyloxy)calix researchgate.netarene | GC | Aliphatic, Aromatic, and cis-/trans- isomers | Dispersion, π-π, H-bonding, Dipole-dipole interactions | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound, such as this compound, and for assessing its purity. whiterose.ac.ukmdpi.com The process involves the complete combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector.

For this compound, the molecular formula is C₁₀H₁₅NO₂S. nih.gov Based on this formula, the theoretical elemental composition can be calculated. The experimentally determined percentages of each element are then compared to these theoretical values. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. mdpi.commdpi.com For instance, in the characterization of new sulfonamide derivatives, researchers consistently report both the calculated and found elemental analysis data to validate the structure of the synthesized compounds. mdpi.commdpi.com Any significant deviation from the calculated values may indicate the presence of impurities, residual solvent, or that the proposed structure is incorrect.

| Element | Theoretical Mass % (Calculated for C₁₀H₁₅NO₂S) |

|---|---|

| Carbon (C) | 56.31% |

| Hydrogen (H) | 7.09% |

| Nitrogen (N) | 6.57% |

| Oxygen (O) | 15.00% |

| Sulfur (S) | 15.03% |

The theoretical percentages are calculated based on the molecular formula C₁₀H₁₅NO₂S and the atomic masses of the elements. Experimental results from an elemental analyzer would be compared against these values for compositional verification.

Emerging Research Directions and Interdisciplinary Applications of Sulfonamides

Principles of Green Chemistry in Sulfonamide Synthetic Processes

Traditional methods for synthesizing sulfonamides often involve the use of hazardous reagents, such as sulfonyl chlorides, and volatile organic solvents like dichloromethane (B109758) or DMF, which pose environmental and safety concerns. researchgate.net In response, the principles of green chemistry are being actively applied to develop more sustainable synthetic routes. au.dk These modern approaches prioritize waste minimization, the use of non-toxic and renewable materials, and energy efficiency. nih.gov

Key green strategies for sulfonamide synthesis include:

Use of Benign Solvents: Water and deep eutectic solvents (DESs) are increasingly used as replacements for conventional organic solvents. researchgate.netscilit.comua.esuniba.it DESs, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable, non-toxic, and cost-effective. uniba.it

Catalyst Innovation: Metal-free and copper-catalyzed processes have been developed to enable sulfonamide synthesis under milder conditions. researchgate.netua.es For instance, copper-catalyzed reactions using sodium metabisulfite (B1197395) as an SO2 source can proceed in DESs, avoiding volatile organic compounds entirely. ua.esthieme-connect.com

Alternative Reagents: To avoid the hazards associated with sulfonyl chlorides, researchers are exploring alternative sulfur sources like sodium arylsulfinates and the SO2 surrogate DABSO (DABCO-bis(sulfur dioxide)). researchgate.netthieme-connect.com

Process Intensification: Flow chemistry, utilizing meso-reactor apparatuses, offers a safe, scalable, and efficient method for sulfonamide synthesis. acs.org This technique allows for precise control over reaction parameters, minimizes waste, and often allows for product isolation through simple extraction or precipitation, reducing the need for purification steps like chromatography. acs.orgtheseus.fi

A patent for the synthesis of N-tert-butyl benzene (B151609) sulfonamide, a structural isomer of the title compound, highlights a green chemical process with mild reaction conditions, easy product separation, and reduced industrial waste, achieving yields over 95%. google.com These principles are directly applicable to the synthesis of 2-tert-butylbenzene-1-sulfonamide.

Table 1: Comparison of Traditional and Green Synthetic Approaches for Sulfonamides

| Feature | Traditional Synthesis | Green Synthesis | Source(s) |

|---|---|---|---|

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Water, Polyethylene Glycol (PEG), Deep Eutectic Solvents (DESs) | researchgate.netuniba.itacs.org |

| Sulfur Source | Sulfonyl Chlorides | Sodium Arylsulfinates, DABSO, Sodium Metabisulfite | researchgate.netthieme-connect.com |

| Catalysts | Often requires stoichiometric base (e.g., pyridine) | Metal-free systems, Copper catalysts, Solid catalysts (e.g., β-MnO2) | researchgate.netua.esthieme-connect.com |

| Reaction Conditions | Often harsh, may require inert atmosphere | Milder temperatures, often aerobic conditions, flow reactors | uniba.itacs.org |

| Work-up/Purification | Often requires column chromatography | Simple extraction or precipitation | acs.org |

| Byproducts | HCl (requiring a scavenger), organic waste | Recyclable catalysts, biodegradable solvents, less toxic waste (e.g., bismuth salts) | ua.esacs.org |

Materials Science Applications of Sulfonamide Derivatives

The sulfonamide functional group's capacity for strong, directional hydrogen bonding and its chemical stability make it a valuable component in the design of advanced materials.

Exploration as Monomers for Polymerization

Sulfonamide derivatives are being explored as monomers for creating specialized polymers. acs.org The sulfonamide group can be incorporated into vinyl monomers, such as styrene (B11656) or acrylate (B77674) derivatives, to produce polymers with unique properties. rsc.org For example, the polymerization of monomers containing a sulfonamide group can lead to materials with higher glass-transition temperatures compared to their neutral counterparts, a phenomenon attributed to strong electrostatic interactions between the sulfonamide side groups along the polymer backbone. rsc.org

While the direct polymerization of this compound has not been extensively reported, its structure is suitable for incorporation into polymer chains. It could be functionalized to create a vinyl or acrylate monomer. The bulky tert-butyl group would influence the resulting polymer's microstructure and physical properties, such as solubility and chain packing. researchgate.netksu.edu.sa Furthermore, sulfonamide-supported ligands are used to create catalysts for ring-opening polymerization of monomers like ε-caprolactone and rac-lactide, demonstrating the utility of the sulfonamide moiety in controlling polymerization processes. nih.gov

Incorporation into Bioceramic Composites

Bioceramics, such as those based on calcium phosphate (B84403) and calcium sulphate, are widely used in bone tissue engineering due to their biocompatibility and osteoconductivity. nih.govmanchester.ac.ukfrontiersin.org These materials can be formulated as composites to serve as scaffolds for bone regeneration and as carriers for the localized delivery of therapeutic agents. hilarispublisher.com

Sulfonamides can be incorporated into these bioceramic composites to impart specific biological activities. researchgate.net For instance, historical applications have shown that sulfonamides can be used to treat chronic bone infections like osteomyelitis by inhibiting bacterial growth locally. nih.gov More recent research has demonstrated that sulfonamide derivatives can have beneficial effects on bone cells. A novel compound created by modifying gallic acid with a sulfonamide group was found to promote the growth of osteoblasts and enhance bone matrix production and mineralization, suggesting its potential in treating osteoporosis. nih.gov The incorporation of a molecule like this compound into a bioceramic scaffold could potentially provide both antimicrobial properties and support bone regeneration. nih.govfrontiersin.org

Table 2: Properties of Common Bioceramics for Composite Scaffolds

| Bioceramic Type | Key Properties | Role in Composites | Source(s) |

|---|---|---|---|

| Calcium Sulphate | Biodegradable, sets at low temperature, compressive strength similar to cancellous bone. | Provides early structural support; acts as a carrier for antibiotics, resorbs relatively quickly. | nih.gov |

| Hydroxyapatite (B223615) (HA) | Excellent biocompatibility and osteoconductivity, slow resorption rate. | Forms a stable, long-term scaffold for bone ingrowth; often used as a coating on metallic implants. | manchester.ac.ukfrontiersin.org |

| Tricalcium Phosphate (TCP) | Resorbable, osteoconductive. | Resorbs faster than HA, creating space for new bone formation. | manchester.ac.uk |

| Silica-Calcium Phosphate | Enhanced bioactivity, controlled resorption rate. | Silica (B1680970) regulates resorption and can nucleate the formation of a bioactive hydroxyapatite layer. | manchester.ac.uk |

Supramolecular Catalysis and Enzyme Mimicry in Advanced Materials

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The sulfonamide group is an excellent functional group for designing these complex architectures due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (S=O). nih.gov This property is exploited to create advanced materials that can mimic the function of enzymes. researchgate.net

In the field of enzyme mimicry, sulfonamides have been used to create synthetic receptors and catalysts. nih.govyoutube.com For example, acylsulfonamides have been designed to mimic the role of a single water molecule in the active site of the PTP1B enzyme, demonstrating their potential for highly specific molecular recognition. nih.gov In other systems, the hydrogen bonding of sulfonamides has been used to induce the dimerization of chiral macrocycles, creating a pre-organized catalytic pocket that enhances both the speed and selectivity of chemical reactions. mdpi.com

The structure of this compound, with its defined hydrogen bonding capabilities and a large, non-polar tert-butyl group, could be used to construct host-guest systems or enzyme mimics. The sulfonamide portion could bind to a specific substrate, while the tert-butyl group could create a defined hydrophobic pocket, mimicking the complex active sites found in natural enzymes. researchgate.netgriffith.edu.au

Broader Applications in Organic Synthesis

Beyond its direct use in materials, the sulfonamide group is a versatile tool in modern organic synthesis.

Utilization in the Preparation of Aminated Feedstocks

Primary sulfonamides like this compound serve a crucial dual role in the synthesis of complex amine-containing molecules. uniba.itchemrxiv.org The sulfonamide group can act as a robust directing group for C-H activation and functionalization reactions. acs.org This allows for the selective introduction of new chemical groups (such as alkyl, aryl, or carboxyl groups) at positions on an aromatic ring that would otherwise be difficult to access. acs.org

Once the desired molecular complexity has been built around the sulfonamide-bearing scaffold, the sulfonamide group can be cleaved under relatively mild conditions. uniba.itacs.org This deprotection step unmasks a primary or secondary amine, providing a straightforward route to valuable aminated feedstocks. chemrxiv.orgacs.org This "auxiliary" approach, where the sulfonamide guides the reaction and is then removed, is a powerful strategy for the efficient synthesis of diverse chemical libraries, particularly in drug discovery. acs.org

Table 3: Examples of Sulfonamide-Directed C-H Functionalization Reactions

| Reaction Type | General Purpose | Key Reagents/Catalysts | Source(s) |

|---|---|---|---|

| Arylation | Forms new carbon-carbon bonds to introduce aryl groups. | Palladium (Pd) or Nickel (Ni) catalysts, aryl halides or boronic acids. | chemrxiv.orgacs.org |

| Olefination | Forms new carbon-carbon bonds to introduce alkene groups. | Rhodium (Rh) or Ruthenium (Ru) catalysts, alkenes. | acs.org |

| Alkylation | Forms new carbon-carbon bonds to introduce alkyl groups. | Palladium (Pd) catalysts, alkyl halides. | acs.org |

| Carboxylation | Introduces a carboxylic acid group. | Palladium (Pd) catalysts, carbon monoxide (CO). | acs.org |

| Halogenation | Introduces a halogen atom (Cl, Br, I). | Palladium (Pd) catalysts, N-halosuccinimides. | acs.org |

Development of New Synthetic Strategies for Aromatic Sulfones

The synthesis of aromatic sulfones, a structural class closely related to sulfonamides, is a dynamic area of chemical research. Traditional methods for creating the aryl-SO2 bond, such as the oxidation of sulfides or Friedel-Crafts-type reactions with sulfonyl chlorides, are well-established. nih.govthieme-connect.com These foundational techniques remain prevalent in laboratory and industrial settings. thieme-connect.com For instance, the oxidation of a corresponding sulfide (B99878) is a common and direct route to the sulfone functional group. nih.gov Another widely used approach involves the reaction of sulfinate salts with electrophiles. thieme-connect.com

However, the demand for more efficient, sustainable, and versatile methods has driven the development of new synthetic strategies. thieme-connect.comthieme-connect.com Recent progress has focused on transition-metal-catalyzed cross-coupling reactions and C-H functionalization. nih.govthieme-connect.com These modern techniques offer milder reaction conditions and broader substrate compatibility. For example, methods for the direct sulfonylation of aromatic C-H bonds using sulfonyl chlorides have been developed, although they sometimes require rare transition-metal catalysts like palladium or rhodium. nih.gov

An alternative approach involves using stable primary sulfonamides as the sulfonylating agent, activated by reagents like triflic anhydride, to produce aryl sulfones. thieme-connect.com Furthermore, innovative strategies utilizing sulfur dioxide or its surrogates in multi-component reactions are emerging as powerful tools for constructing sulfone-containing molecules. mdpi.com These advanced methods provide a platform for creating a diverse library of aromatic sulfones, which could be adapted for the synthesis of complex sulfonamide structures like this compound.

General Contexts in Chemical Biology and Pharmaceutical Research

Sulfonamides represent a cornerstone of modern medicinal chemistry. researchgate.net First introduced as antibacterial agents, their applications have expanded dramatically, and they are now integral to drugs targeting a wide array of diseases. bohrium.comsci-hub.seajchem-b.com The sulfonamide moiety is a versatile pharmacophore, valued for its chemical stability, synthetic accessibility, and ability to engage in specific hydrogen bonding interactions with biological targets. thieme-connect.comacs.org Its continued prevalence in drug discovery programs highlights its importance as a privileged structural motif. thieme-connect.combohrium.com

Sulfonamides as Prominent Structural Motifs in Drug Discovery Programs

The sulfonamide functional group is a frequently encountered structural motif in medicinal chemistry, recognized for its broad spectrum of biological activities. bohrium.comsci-hub.se Since the pioneering discovery of the antibacterial properties of Prontosil, which metabolizes to the active form sulfanilamide, thousands of sulfonamide derivatives have been synthesized and evaluated. bohrium.comsci-hub.se Their utility now extends far beyond antimicrobial applications to include treatments for cancer, viral infections, diabetes, and inflammatory conditions. researchgate.netajchem-b.comresearchgate.net

The versatility of the sulfonamide scaffold allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological and pharmacokinetic properties of drug candidates. bohrium.comsci-hub.se This structural adaptability has made sulfonamides excellent candidates for the development of multi-target agents, an emerging approach in polypharmacology for treating complex diseases. bohrium.com The sulfonamide group is present in numerous FDA-approved drugs, underscoring its significance and success in pharmaceutical research and development. thieme-connect.comresearchgate.net Its ability to act as a key interacting element with enzymes and receptors makes it a valuable component in the design of new therapeutic agents. acs.orgtandfonline.com

Functional Mimicry: Sulfonamides as Carboxylic Acid Isosteres

One of the key roles of the sulfonamide group in drug design is its function as a bioisostere of the carboxylic acid group. nih.govnih.gov Bioisosteric replacement is a strategy used to modify a molecule's properties while retaining its desired biological activity. drughunter.com The sulfonamide group can mimic a carboxylic acid due to similarities in their geometry and the spatial arrangement of their hydrogen bond acceptors; the distance between the two oxygen atoms in a sulfonamide is comparable to that in a carboxylate. nih.gov

This mimicry allows sulfonamides to replace carboxylic acids in drug candidates, often leading to improved physicochemical properties. drughunter.com For example, sulfonamides are generally more lipophilic and metabolically stable than the corresponding carboxylic acids. drughunter.com They are also typically weaker acids, with a pKa around 9-10, compared to the pKa of 4-5 for most carboxylic acids. nih.govdrughunter.com This difference in acidity can be advantageous for improving membrane permeability and oral bioavailability. drughunter.com

N-acylsulfonamides have also been extensively explored as carboxylic acid surrogates, as their pKa values fall within the same range as carboxylic acids (4–5). nih.gov In some cases, replacing a carboxylic acid with an N-acylsulfonamide or a simple sulfonamide has led to derivatives with significantly improved biological activity. nih.govcardiff.ac.uk

Table 1: Comparison of Carboxylic Acid and Sulfonamide Properties

| Feature | Carboxylic Acid | Sulfonamide |

|---|---|---|

| Acidity (pKa) | ~4–5 | ~9–10 |

| Geometry | Planar | Tetrahedral |

| Hydrogen Bonding | 1 Donor (as acid), 2 Acceptors (as carboxylate) | 1-2 Donors, 2 Acceptors |

| Lipophilicity | Lower | Higher |

| Metabolic Stability | Susceptible to glucuronidation | Generally more resistant |

Research into Sulfonamide-Containing Biomolecules

Research into sulfonamide-containing molecules often focuses on their interactions with biological macromolecules, particularly proteins such as enzymes. nih.govmdpi.com The sulfonamide moiety's ability to act as both a hydrogen bond donor (from the N-H) and acceptor (from the oxygens) allows it to form strong and specific interactions within protein binding sites. ajchem-b.com

A classic example is the mechanism of action for sulfonamide antibiotics, which act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS). ajchem-b.comtandfonline.com They achieve this by mimicking the natural substrate, p-aminobenzoic acid (PABA). ajchem-b.com This targeted inhibition disrupts the folic acid synthesis pathway, which is essential for bacterial survival. ajchem-b.com

Beyond antibiotics, sulfonamides are crucial components of inhibitors for other enzyme classes, such as carbonic anhydrases, proteases, and kinases. ajchem-b.comresearchgate.net For instance, many diuretics and glaucoma medications are sulfonamide-based carbonic anhydrase inhibitors. In cancer therapy, sulfonamide-containing drugs have been designed to inhibit protein kinases that are critical for tumor growth. researchgate.net The ongoing investigation into how these structures bind to and modulate the function of various biomolecules continues to fuel the development of new and more selective therapeutic agents. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₅NO₂S |

| p-aminobenzoic acid (PABA) | C₇H₇NO₂ |

| Prontosil | C₁₂H₁₃N₅O₂S |

| Sulfanilamide | C₆H₈N₂O₂S |

| 2-tert-butylbenzene-1-sulfonyl chloride | C₁₀H₁₃ClO₂S |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used for 2-Tert-butylbenzene-1-sulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sulfonation of tert-butylbenzene followed by amidation. Key reagents include chlorosulfonic acid for sulfonation and ammonia/amines for amidation. Optimization strategies include:

- Varying reaction temperatures (e.g., 0–5°C for sulfonation to minimize side reactions) .

- Using triethylamine as a base to enhance nucleophilic substitution efficiency during amidation .

- Monitoring reaction progress via TLC or HPLC to adjust stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the tert-butyl group (δ ~1.3 ppm for H) and sulfonamide moiety (δ ~7.5–8.0 ppm for aromatic protons) .

- X-ray Crystallography : Resolves bond angles (e.g., S–N–C angles ~112–118°) and confirms stereochemistry .

- FT-IR : Identifies sulfonamide S=O stretches (~1350 cm and 1150 cm) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.

- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data across solvents (e.g., DMSO vs. CDCl) to account for solvent-induced shifts.

- Controlled Replication : Synthesize derivatives under standardized conditions (e.g., fixed temperature/purity) to isolate variables .

- Computational Modeling : Use DFT calculations to predict NMR/IR spectra and reconcile discrepancies with experimental data .

Q. What strategies improve the aqueous solubility of this compound for biological studies?

- Methodological Answer :

- Salt Formation : Convert to sodium/potassium sulfonamide salts via reaction with NaOH/KOH .

- Co-Solvents : Use DMSO or PEG-water mixtures (e.g., 10% DMSO in PBS) to enhance solubility without denaturing proteins .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via chemical modification .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate interactions with enzymes or catalysts to optimize reaction trajectories.

- QSPR Models : Corrogate substituent effects (e.g., tert-butyl bulkiness) with reaction rates .

Q. What experimental designs are recommended for studying the biological activity of this compound?

- Methodological Answer :

- Dose-Response Assays : Test cytotoxicity in cell lines (e.g., HEK293) using MTT assays at concentrations of 1–100 µM .

- Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., trypsin inhibition) with IC determination.

- Sample Preparation : Lyophilize compounds and reconstitute in sterile PBS (pH 7.4) for in vivo studies .

Data Analysis and Reporting

Q. How should researchers document synthetic yields and purity for reproducibility?

- Methodological Answer :

- Analytical Chromatography : Report HPLC/GC purity (>95%) and retention times.

- Crystallization Logs : Detail solvent systems (e.g., ethyl acetate/hexane ratios) and cooling rates.

- Batch Records : Archive raw NMR/FIR spectra and melting point data (e.g., mp ~180–185°C) .

Q. What statistical approaches are suitable for analyzing bioactivity data of this compound analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.